3-(Perfluorohexyl)aniline

Descripción general

Descripción

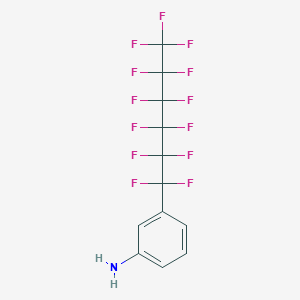

3-(Perfluorohexyl)aniline is a chemical compound that has garnered significant interest due to its unique properties and potential applications in various fields of research. This compound consists of an aniline moiety substituted with a perfluorohexyl group, which imparts distinct chemical and physical characteristics.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Perfluorohexyl)aniline typically involves the introduction of a perfluorohexyl group to an aniline derivative. One common method is the nucleophilic substitution reaction where perfluorohexyl iodide reacts with aniline in the presence of a base. The reaction is often carried out under mild conditions to ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound may involve more scalable and cost-effective methods. These can include the use of continuous flow reactors and optimized reaction conditions to enhance efficiency and reduce waste. The choice of solvents, catalysts, and reaction parameters are crucial in industrial settings to ensure consistent quality and yield .

Análisis De Reacciones Químicas

Types of Reactions: 3-(Perfluorohexyl)aniline undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding nitro or nitroso derivatives.

Reduction: Reduction reactions can convert nitro derivatives back to the aniline form.

Substitution: The perfluorohexyl group can participate in substitution reactions, particularly under photochemical conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are often used.

Substitution: Photocatalysts like Rose Bengal and visible light sources are employed for fluoroalkylation reactions.

Aplicaciones Científicas De Investigación

3-(Perfluorohexyl)aniline has a wide range of applications in scientific research:

Chemistry: It is used in the synthesis of fluorinated compounds and as a building block for more complex molecules.

Biology: The compound’s unique properties make it useful in studying biological interactions and as a probe in biochemical assays.

Mecanismo De Acción

The mechanism by which 3-(Perfluorohexyl)aniline exerts its effects involves interactions at the molecular level. The perfluorohexyl group can influence the compound’s hydrophobicity and electronic properties, affecting its binding to molecular targets. These interactions can modulate various biochemical pathways, making the compound useful in research and industrial applications .

Comparación Con Compuestos Similares

Perfluorohexylbenzene: Similar in structure but lacks the amino group, affecting its reactivity and applications.

Perfluorohexylamine: Contains a primary amine group instead of an aniline moiety, leading to different chemical behavior.

Perfluorohexylphenol: The hydroxyl group in place of the amino group results in distinct chemical and physical properties.

Uniqueness: 3-(Perfluorohexyl)aniline stands out due to the combination of the perfluorohexyl group and the aniline moiety. This unique structure imparts specific reactivity and properties that are valuable in various applications, from chemical synthesis to industrial processes .

Actividad Biológica

3-(Perfluorohexyl)aniline is a compound that has garnered interest due to its unique chemical structure and potential biological activities. The incorporation of perfluoroalkyl groups into organic molecules can significantly alter their properties, including solubility, reactivity, and biological interactions. This article reviews the biological activity of this compound, focusing on its pharmacological effects, environmental impact, and potential applications in medicinal chemistry.

This compound is characterized by the presence of a perfluorohexyl group attached to an aniline moiety. This structure contributes to its hydrophobic nature and influences its interaction with biological systems. The perfluorinated alkyl chain enhances the compound's stability and resistance to metabolic degradation, making it a subject of interest in both pharmaceutical and environmental studies.

Pharmacological Effects

Research indicates that compounds similar to this compound exhibit various biological activities, including:

- Antimicrobial Activity : Some studies suggest that perfluoroalkylated anilines possess antimicrobial properties, potentially due to their ability to disrupt microbial membranes.

- Anticancer Potential : The structural modifications in anilines can lead to the development of compounds that inhibit cancer cell proliferation. For instance, derivatives of perfluoroalkyl anilines have shown promise in targeting specific cancer pathways.

- Neuroprotective Effects : Certain perfluorinated compounds have been investigated for their neuroprotective properties, which may be relevant for developing treatments for neurodegenerative diseases.

Environmental Impact

The environmental persistence of perfluoroalkyl substances (PFAS), including this compound, raises concerns regarding their potential toxicity and bioaccumulation in aquatic ecosystems. Recent studies have evaluated the impact of PFAS on wildlife and human health, highlighting the need for comprehensive risk assessments.

Case Studies

- Antimicrobial Study : A study conducted on various perfluoroalkylated anilines revealed that this compound exhibited a notable reduction in bacterial viability against strains such as E. coli and S. aureus. The mechanism was attributed to membrane disruption caused by the hydrophobic interactions of the perfluoroalkyl chain .

- Cancer Research : In vitro assays demonstrated that derivatives of this compound inhibited the growth of breast cancer cells by inducing apoptosis through mitochondrial pathways. This suggests a potential role for these compounds in cancer therapy .

- Environmental Monitoring : A reconnaissance study on PFAS in urban environments highlighted the presence of this compound in water samples. The study emphasized the need for monitoring these compounds due to their long-term ecological effects and implications for human health .

Propiedades

IUPAC Name |

3-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexyl)aniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H6F13N/c13-7(14,5-2-1-3-6(26)4-5)8(15,16)9(17,18)10(19,20)11(21,22)12(23,24)25/h1-4H,26H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSHAXUHMVBEXQL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)N)C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H6F13N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10895722 | |

| Record name | 3-(Tridecafluorohexyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10895722 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

411.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

119534-79-1 | |

| Record name | 3-(Tridecafluorohexyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10895722 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.